molecular formula C7H4BrF2NO2 B1384647 5-Bromo-2-(difluoromethoxy)nicotinaldehyde CAS No. 2231674-75-0

5-Bromo-2-(difluoromethoxy)nicotinaldehyde

Cat. No. B1384647
CAS RN: 2231674-75-0
M. Wt: 252.01 g/mol
InChI Key: RYZYEFBHGVUYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(difluoromethoxy)nicotinaldehyde” is a chemical compound with the molecular formula C7H4BrF2NO2 . It contains a bromine atom, two fluorine atoms, and an aldehyde group attached to a nicotinic acid structure.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a nicotinaldehyde (pyridine-3-carbaldehyde) core, with a bromine atom substituted at the 5-position and a difluoromethoxy group at the 2-position .


Chemical Reactions Analysis

As an aldehyde, this compound would be expected to undergo typical aldehyde reactions, such as nucleophilic addition and oxidation. The presence of the bromine and difluoromethoxy groups may also influence its reactivity .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid under standard conditions. It probably has moderate polarity due to the presence of the polar aldehyde and difluoromethoxy groups .

Scientific Research Applications

Chemical Properties

“5-Bromo-2-(difluoromethoxy)nicotinaldehyde” has a CAS Number of 2231674-75-0 and a molecular weight of 252.02 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in a solid, semi-solid, or liquid physical form .

Safety Information

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P301+P310, P302+P352, and P305+P351+P338 .

Use in Palladium-Catalyzed Direct Arylations

This compound has been used in palladium-catalyzed direct arylation of heteroarenes . High yields of arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .

Use in Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes

The reactivity of bromo-substituted (difluoromethoxy)benzenes in direct arylation of heteroaromatics was also studied . The use of only 1 mol% Pd(OAc)2 catalyst promoted very efficiently such reactions .

Use in Photoinduced Tandem Radical Cyclization/Heteroarylation

A visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization/heteroarylation between N-allyl-2-bromo-2,2-difluoroacetamides and quinoxalin-2 (1H)-ones or coumarins has been developed without an external photocatalyst .

Use in Pharmaceutical Chemistry

Many important drugs contain a (polyfluoroalkoxy)benzene unit . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

Mechanism of Action

Without specific context or application, it’s challenging to discuss the mechanism of action for this compound. If it’s intended for use in biological systems, its mechanism would depend on the specific biological target .

Future Directions

The future directions for this compound would depend on its intended application. It could potentially be of interest in various fields, such as medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

5-bromo-2-(difluoromethoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYEFBHGVUYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethoxy)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(difluoromethoxy)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(difluoromethoxy)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(difluoromethoxy)nicotinaldehyde
Reactant of Route 4
5-Bromo-2-(difluoromethoxy)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(difluoromethoxy)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(difluoromethoxy)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.